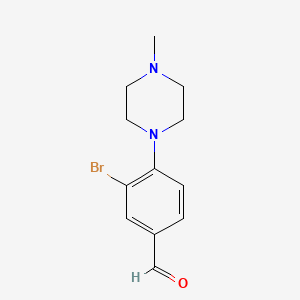

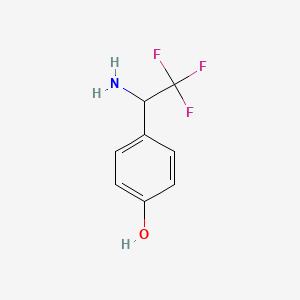

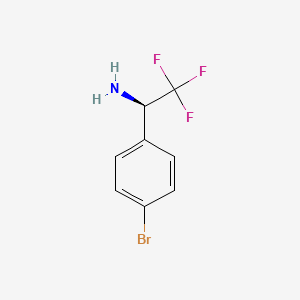

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

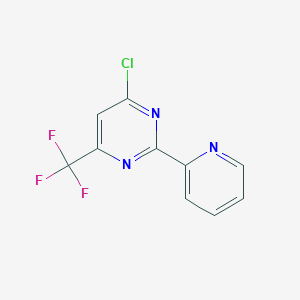

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, also known as 4-bromo-2,2,2-trifluoroethanamine, is an organic compound that is used in a variety of scientific research applications. It is a chiral amine with a bromine atom attached to the phenyl ring, and is used as a building block for synthetic organic chemistry. It is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds. This compound has been studied extensively in recent years, and is gaining more attention due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Chiral Catalyst Applications

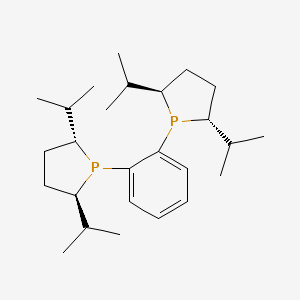

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine has been utilized in the field of asymmetric synthesis. Notably, it has been used in the development of a D2-symmetric dirhodium catalyst derived from a 1,2,2-triarylcyclopropanecarboxylate ligand, demonstrating effectiveness in enantioselective reactions. This catalyst, known as Rh(2)(R-BTPCP)(4), has shown high performance in enantioselective cyclopropanations and tandem cyclopropanation/Cope rearrangements. The catalyst's design takes advantage of its tolerance to various ester groups and compatibility with dichloromethane, making it a versatile component in asymmetric synthesis (Qin et al., 2011).

Applications in Chemoenzymatic Synthesis

In chemoenzymatic synthesis, this compound has been involved in the production of 1‐aryl‐2,2,2‐trifluoroethanones, subsequently used for studying their bioreduction by stereocomplementary alcohol dehydrogenases (ADHs). This process has led to the successful creation of (R)‐alcohols with high selectivity and conversion rates, showcasing the compound's role in the stereoselective pathway towards bioactive molecules like Odanacatib, a selective inhibitor of Cathepsin K (González-Martínez et al., 2019).

Applications in Material Science

In material science, derivatives of this compound have been investigated for their potential in creating advanced materials. For instance, fluorinated polyimides synthesized from multifluoromethyl-substituted aromatic diamines, related to (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, have exhibited great solubility, thermal stability, mechanical properties, and optical transparency. These properties make these materials promising for applications in electronics and optics, highlighting the role of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine in the development of high-performance polymers (Tao et al., 2009).

Propiedades

IUPAC Name |

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFCCCNTJRQNCF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463855 |

Source

|

| Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

CAS RN |

843608-53-7 |

Source

|

| Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)